molecular formula C14H21NO4 B15302291 1-(Tert-butyl) 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate

1-(Tert-butyl) 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B15302291
M. Wt: 267.32 g/mol
InChI Key: QGWAJNJQCJGTNR-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and prop-2-yn-1-yl groups

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.

    Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents include halides and alkoxides.

Scientific Research Applications

1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate lies in its specific combination of substituents and the resulting chemical properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-prop-2-ynylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C14H21NO4/c1-6-7-14(11(16)18-5)8-9-15(10-14)12(17)19-13(2,3)4/h1H,7-10H2,2-5H3

InChI Key

QGWAJNJQCJGTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)OC

Origin of Product

United States

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